molecular formula C16H16ClNO2S B2911273 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-27-9

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

Cat. No.: B2911273
CAS No.: 339108-27-9
M. Wt: 321.82
InChI Key: FHESFVLHLOHSSZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is a chemical compound of significant interest in scientific research, particularly for its potential as a versatile building block in medicinal chemistry and pharmacology. This acetamide derivative is characterized by a sulfinyl group bridge, a 4-chlorobenzyl moiety, and a N-methyl-N-phenylamide group, a structure that promotes diverse molecular interactions . While specific data on this sulfinyl compound is limited, research on its close structural analogue, 2-[(4-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide, suggests this family of compounds is investigated for its potential as an enzyme inhibitor or receptor modulator . The mechanism of action is anticipated to involve the interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form strong interactions with active sites, potentially inhibiting enzymatic activity, while the compound's overall structure may allow it to bind to specific receptor sites, thereby altering signal transduction pathways . As a research chemical, it serves as a key intermediate in the synthesis of more complex molecules for developing new materials and chemical processes . It is critical to note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for human or veterinary consumption.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-18(15-5-3-2-4-6-15)16(19)12-21(20)11-13-7-9-14(17)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHESFVLHLOHSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-methyl-N-phenylacetamide in the presence of a sulfinylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of the corresponding sulfonyl derivative.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is an organic compound with a sulfinyl, chlorobenzyl, and acetamide group, finding use in chemistry, biology, medicine, and industry. It is studied for its potential biological activity, specifically its antimicrobial and anticancer properties, and explored for potential therapeutic effects in new drug development.

Chemical Reactions Analysis

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically in an organic solvent at room temperature. The major product formed is the corresponding sulfonyl derivative.
  • Reduction The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride, usually performed in anhydrous ether or tetrahydrofuran. The major product is the corresponding sulfide.
  • Substitution The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, often conducted in polar solvents like dimethylformamide or acetonitrile. The major products are substituted derivatives depending on the nucleophile used.

The compound's biological activity is attributed to its interaction with molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and affecting biochemical pathways. Its antimicrobial and anticancer properties make it of interest in pharmacological research. The presence of the 4-chlorobenzyl enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Antimicrobial Activity
Research suggests that this compound exhibits antimicrobial properties, with halogenated phenyl groups showing enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

MicroorganismActivity
Staphylococcus aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

Anticancer Activity
Studies show that sulfinyl-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest, demonstrating cytotoxicity against various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy Study : Studies showed that chloroacetamides, including this compound, were particularly effective against Gram-positive bacteria while showing variable efficacy against Gram-negative strains.
  • Cytotoxicity Assessment : Studies on sulfinamide derivatives suggested that these compounds could selectively induce cell death in cancer cells while exhibiting minimal toxicity towards normal cells.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-[(4-Chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide Sulfinyl, 4-chlorobenzyl, N-methyl-N-phenyl ~323.8 (estimated) Potential pesticide intermediate N/A (hypothesis)
Mefenacet Benzothiazolyloxy, N-methyl-N-phenyl 298.34 Herbicide; crystal structure studied
2-((4-Chlorobenzyl)sulfinyl)naphthalene Sulfinyl, 4-chlorobenzyl, naphthalene 301.04 Radioprotective effects; high yield (93%)
N-Benzyl-N-(4-nitrophenyl)-2-phenylacetamide Nitrophenyl, benzyl, phenylacetamide 346.37 Synthetic intermediate; IR/NMR data
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, sulfonyl, chloro-phenyl 292.73 Heterocyclic precursor; crystallography

Key Comparative Analyses

(1) Sulfur Oxidation State and Reactivity

  • The sulfinyl group in the target compound contrasts with sulfanyl (-S-) groups in analogs like 2-({2-[(4-chlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}sulfanyl)-N-(4-methylphenyl)acetamide (). Sulfinyl derivatives exhibit higher polarity and oxidative stability, which may enhance bioavailability compared to sulfanyl analogs .
  • Mefenacet’s benzothiazolyloxy group introduces a heterocyclic system, improving herbicidal activity through enhanced electron-withdrawing effects .

(2) Substituent Effects on Bioactivity

  • This contrasts with the nitro group in N-Benzyl-N-(4-nitrophenyl)-2-phenylacetamide, which may reduce stability due to electron-deficient aromatic systems .
  • In N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the sulfonyl group facilitates intermolecular hydrogen bonding, stabilizing crystal packing—a property absent in sulfinyl analogs .

Biological Activity

2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfinyl group which is significant for its biological interactions. The presence of the 4-chlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Chemical Formula: C15_{15}H16_{16}ClNOS
IUPAC Name: 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

The biological activity of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide is primarily attributed to its interaction with various molecular targets:

  • Covalent Bond Formation: The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to antimicrobial or anticancer effects.
  • Cell Membrane Interaction: Due to its lipophilic nature, the compound can effectively penetrate cell membranes, enhancing its bioavailability.

Antimicrobial Activity

Research indicates that 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide exhibits significant antimicrobial properties. In a study assessing various chloroacetamides, compounds bearing halogenated phenyl groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A series of studies have shown that sulfinyl-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have demonstrated cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of a series of chloroacetamides including 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide against several bacterial strains. The results indicated that these compounds were particularly effective against Gram-positive bacteria while showing variable efficacy against Gram-negative strains .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic profiles of sulfinamide derivatives on cancer cell lines. The findings suggested that these compounds could selectively induce cell death in cancer cells while exhibiting minimal toxicity towards normal cells .

Comparison with Similar Compounds

The biological activity of 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide can be contrasted with its analogs:

Compound Functional Group Biological Activity
2-[(4-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamideSulfonylModerate antimicrobial activity
2-[(4-chlorobenzyl)thio]-N-methyl-N-phenylacetamideThioetherLower efficacy compared to sulfinamide

The sulfinyl group in 2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide confers distinct chemical reactivity and biological activity compared to its sulfonamide and thioether counterparts.

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